2-(3-Bromophenyl)-N,N-dimethylacetamide
Description
2-(3-Bromophenyl)-N,N-dimethylacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group
Properties
IUPAC Name |
2-(3-bromophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASBPJQDRUGXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-N,N-dimethylacetamide typically involves the bromination of a phenyl ring followed by the introduction of an acetamide group. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting bromophenyl compound is then reacted with N,N-dimethylacetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by amide formation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
2-(3-Bromophenyl)-N,N-dimethylacetamide is a derivative of N,N-dimethylacetamide (DMAc), which is known for its diverse pharmacological activities. Compounds containing the dimethylamine moiety have demonstrated potential as:
- Antimicrobial agents : Research indicates that DMA derivatives can exhibit significant antimicrobial properties, making them candidates for treating bacterial infections .
- Anticancer agents : Studies have shown that DMA derivatives can modulate biochemical pathways involved in tumor growth, thus presenting opportunities for cancer therapy .
- Analgesics and anti-inflammatory drugs : The compound's structure allows it to interact with pain pathways, suggesting potential use in pain management .
Synthetic Applications
The compound serves as a versatile reagent in organic synthesis. Its applications include:
- Reagent in cross-coupling reactions : this compound can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of complex organic molecules .
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cross-coupling with boronic acids | THF, Argon atmosphere, 80°C for 18 hours | 65% |
- Synthesis of other compounds : It has been utilized as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting specific biological pathways .
Case Study 1: Synthesis and Characterization
A study detailed the synthesis of this compound from 3-bromophenylacetonitrile using sodium percarbonate under controlled conditions. The product was characterized using NMR spectroscopy, confirming its structure and purity .
Case Study 2: Anticancer Activity
Research highlighted the anticancer properties of DMA derivatives, including this compound. In vitro studies demonstrated its effectiveness against various cancer cell lines, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromine atom and acetamide group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetamide: Similar structure but lacks the N,N-dimethyl groups.
3-Bromophenylacetonitrile: Contains a nitrile group instead of an acetamide group.
N,N-Dimethyl-3-bromobenzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
2-(3-Bromophenyl)-N,N-dimethylacetamide is unique due to the presence of both the bromine atom and the N,N-dimethylacetamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
2-(3-Bromophenyl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12BrN
- Molecular Weight : 242.11 g/mol
- CAS Number : 12884229
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom likely enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Some derivatives in the same chemical class have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also have anticancer effects.
- Neuroprotective Effects : Certain studies indicate that compounds with similar structures can exert neuroprotective effects, which may be relevant in the context of neurodegenerative diseases.
Case Studies and Experimental Data
A selection of studies has been conducted to evaluate the biological activity of related compounds:
- Study on Antimicrobial Activity :
- Anticancer Activity :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| This compound | Antimicrobial, Anticancer | MIC: 32 µg/mL (S. aureus), IC50: 10-50 µM |
| N,N-Dimethylacetamide | Moderate toxicity | NOAEL: 300 mg/Kg |
| 2-(2-Bromophenyl)-N,N-dimethylacetamide | Anticancer | IC50: ~20 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
